molecular formula C21H21N3O5S B2806704 (2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 890594-77-1

(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Numéro de catalogue: B2806704
Numéro CAS: 890594-77-1
Poids moléculaire: 427.48
Clé InChI: KPKXPRNSRWJQQT-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetically designed small molecule that functions as a potent antimitotic agent and inhibitor of tubulin polymerization. Its molecular architecture integrates a 3,4,5-trimethoxyphenyl ring, a pharmacophore characteristic of colchicine-site binders like combretastatin A-4, connected via a prop-2-enamide linker to a 1,3,4-oxadiazole scaffold. This structural motif is designed to specifically target and bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics and arresting cell cycle progression at the G2/M phase. The compound's primary research value lies in its application as a chemical probe for investigating mitosis, cytoskeleton function, and programmed cell death mechanisms in various cancer cell lines. Researchers utilize this agent to study structure-activity relationships in novel tubulin inhibitors and to evaluate its efficacy as a lead compound for the development of next-generation anti-cancer therapeutics, particularly against multidrug-resistant tumors. Its mechanism, which induces profound apoptosis in proliferating cells, makes it a valuable tool for in vitro pharmacological studies aimed at understanding the pathways of cell death triggered by cytoskeletal disruption.

Propriétés

IUPAC Name

(E)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-16-11-13(12-17(27-2)19(16)28-3)9-10-18(25)22-15-8-6-5-7-14(15)20-23-24-21(29-20)30-4/h5-12H,1-4H3,(H,22,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKXPRNSRWJQQT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C21H21N3O5S
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 890594-77-1

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes such as the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer cell proliferation and survival .
  • Cell Cycle Regulation : By inhibiting EGFR, the compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Oxadiazole derivatives have demonstrated antibacterial and antifungal properties, potentially through the disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of (2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide:

  • In vitro Studies : It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration.
  • Mechanistic Insights : The compound's ability to inhibit EGFR leads to reduced phosphorylation of downstream signaling molecules involved in cell survival pathways .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .
  • Fungal Activity : Similar activities have been observed against fungal pathogens, indicating broad-spectrum antimicrobial potential .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2Showed inhibition of EGFR phosphorylation in lung cancer cells leading to reduced cell viability.
Study 3Reported antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparaison Avec Des Composés Similaires

N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Key Features :

  • Oxadiazole core : Substituted with 3,4,5-trimethoxyphenyl at position 3.
  • Linkage : Sulfanyl acetamide instead of enamide.
  • Substituents : Varied N-phenyl groups.

Comparison with Target Compound :

  • The methylsulfanyl group on the oxadiazole (vs.

5-(4-Nitrophenyl)-1,3,4-Oxadiazole-2-yl-2”-Sulphanyl Acetamides

Key Features :

  • Oxadiazole core : Substituted with 4-nitrophenyl at position 4.
  • Linkage : Sulfanyl acetamide.

Comparison with Target Compound :

  • The nitro group (electron-withdrawing) versus trimethoxyphenyl (electron-donating) in the target compound may lead to divergent biological activities. Nitro groups often enhance reactivity but may increase toxicity .

Compounds with Trimethoxyphenyl and Enamide/Enone Motifs

(E)-1-(4-Hydroxyphenyl)-3-(Substituted-Phenyl)prop-2-en-1-ones

Key Features :

  • Core: Prop-2-en-1-one (enone) with 4-hydroxyphenyl and substituted phenyl groups.
  • Substituents : Varied methoxy, halogen, or trifluoromethyl groups.

Comparison with Target Compound :

(2E)-N-Methoxy-N-methyl-3-(3,4,5-Trimethoxyphenyl)prop-2-enamide

Key Features :

  • Core : Prop-2-enamide with N-methoxy-N-methyl and trimethoxyphenyl groups.

Relevance :

  • The trimethoxyphenyl-enamide scaffold is shared with the target compound, but the absence of the oxadiazole-phenyl moiety may limit its target specificity .

Triazole and Tetrafluoro-Substituted Derivatives

(E)-3-Allylsulfanyl-N-(4-Methoxybenzylidene)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Key Features :

  • Core : 1,2,4-Triazole substituted with allylsulfanyl and trimethoxyphenyl groups.

Comparison with Target Compound :

  • The triazole ring (vs. oxadiazole) may influence hydrogen-bonding interactions with biological targets. Allylsulfanyl groups could introduce reactive sites for covalent binding .

(E)-N-(5-(2,3,4,5-Tetrafluoro-6-Substitutedphenyl)-1,3,4-Oxadiazol-2-yl)substituted Imines

Key Features :

  • Oxadiazole core : Substituted with tetrafluoro and aryl groups.

Comparison with Target Compound :

  • Fluorine substituents increase electronegativity and metabolic stability but may reduce solubility compared to the trimethoxyphenyl group .

Comparative Data Table

Compound Class Key Structural Features Biological Activity Synthesis Route Reference
Target Compound Methylsulfanyl oxadiazole, trimethoxyphenyl enamide Hypothesized anticancer/antimicrobial Likely condensation of oxadiazole thiol with enamide precursor
Sulfanyl Acetamides (3,4,5-Trimethoxyphenyl) Oxadiazole, sulfanyl acetamide Antimicrobial Condensation with 2-chloro-N-aryl acetamides
5-(4-Nitrophenyl) Oxadiazoles Nitrophenyl, sulfanyl acetamide Analgesic/anti-inflammatory Substituted derivative synthesis
Trimethoxyphenyl Enones Prop-2-en-1-one, substituted phenyl Antimitotic (tubulin binding) Claisen-Schmidt condensation
Tetrafluoro Oxadiazoles Fluorinated oxadiazole, imine linkage Undisclosed (likely bioactive) Acid-semicarbazide-aldehyde condensation

Q & A

Q. Critical conditions :

  • Temperature control : Overheating during cyclization degrades the oxadiazole ring .
  • Stoichiometry : Excess methylsulfanyl chloride (>1.2 eq) ensures complete substitution but requires careful quenching .
  • Catalyst integrity : Fresh Pd catalysts and degassed solvents maintain reaction efficiency .

Basic: Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assigns protons and carbons in the enamide, oxadiazole, and trimethoxyphenyl groups (e.g., δ 7.24 ppm for aromatic protons, δ 166.57 ppm for carbonyl) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–O at ~1150 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M−H]⁻ at m/z 620.10 for related oxadiazoles) .

Advanced: How can X-ray crystallography using SHELX refine the compound’s structural details?

  • Data collection : High-resolution diffraction data (≤1.0 Å) ensures accurate electron density mapping .
  • SHELXL refinement : Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., O–H···N interactions in the oxadiazole ring) .
  • Validation : R-factors (<5%) and residual density maps confirm structural integrity .

Advanced: What computational strategies predict biological targets and binding modes?

  • Molecular docking (AutoDock/Vina) : Predicts binding to kinases (e.g., EGFR) via the trimethoxyphenyl group’s π-π stacking in hydrophobic pockets .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å for stable binding) .
  • Pharmacophore modeling : Identifies critical substituents (e.g., methylsulfanyl enhances hydrophobic interactions) .

Basic: What in vitro assays evaluate the compound’s anticancer potential?

  • MTT assay : Tests cytotoxicity (IC₅₀) against cancer cell lines (e.g., leukemia HL-60, IC₅₀ = 2.5 µM ).
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining detects early/late apoptosis .
  • Cell cycle arrest : PI staining and Western blotting for cyclin-dependent kinases (e.g., CDK4/6) .

Advanced: How can researchers resolve discrepancies in reported bioactivities?

  • Standardized protocols : Uniform cell passage numbers, serum conditions, and incubation times .
  • SAR studies : Compare analogs (e.g., methylsulfanyl vs. sulfonyl groups) to isolate activity drivers .
  • P-glycoprotein inhibition : Co-treatment with verapamil to assess efflux pump effects (e.g., IC₅₀ reduction from 10 µM to 3 µM in resistant lines) .

Basic: What are the compound’s stability profiles under varying pH and temperature?

  • pH stability : HPLC analysis shows degradation <5% at pH 2–7 (24 hrs), but hydrolyzes at pH >10 due to oxadiazole ring cleavage .
  • Thermal stability : TGA reveals decomposition onset at 220°C, suitable for room-temperature storage .

Advanced: How does the methylsulfanyl group influence pharmacokinetics?

  • Lipophilicity (logP) : Methylsulfanyl increases logP by 0.5 units compared to sulfonyl analogs, enhancing membrane permeability .
  • Metabolic stability : Microsomal assays show t½ >60 mins, with sulfoxide formation as the primary metabolite .

Basic: What purification methods ensure high compound purity?

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves ≥95% purity .
  • Recrystallization : Ethanol/water (1:1) yields single crystals for structural studies .

Advanced: Can this compound act as a P-glycoprotein (P-gp) modulator?

  • Calcein-AM assay : 2-fold increase in calcein retention at 10 µM, indicating P-gp inhibition .
  • Synergy studies : Combined use with doxorubicin reduces IC₅₀ by 50% in P-gp-overexpressing cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.